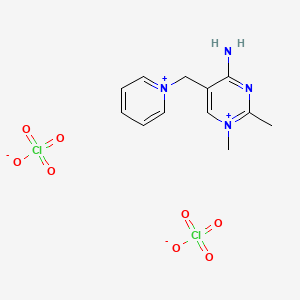
4-Amino-1,2-dimethyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium diperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1,2-dimethyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium diperchlorate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, dimethyl, and pyridinium groups, and is stabilized by diperchlorate anions .
Preparation Methods
The synthesis of 4-Amino-1,2-dimethyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium diperchlorate involves multiple steps. Typically, the synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the amino and dimethyl groups. The pyridinium group is then added through a nucleophilic substitution reaction. The final step involves the formation of the diperchlorate salt by reacting the intermediate compound with perchloric acid under controlled conditions .
Chemical Reactions Analysis
4-Amino-1,2-dimethyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium diperchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the reduction of the pyridinium group to a pyridine derivative.
Scientific Research Applications
4-Amino-1,2-dimethyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium diperchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-Amino-1,2-dimethyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium diperchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pyridinium group plays a crucial role in these interactions, facilitating the binding to negatively charged sites on the target molecules .
Comparison with Similar Compounds
4-Amino-1,2-dimethyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium diperchlorate can be compared with other pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrimido[4,5-d]pyrimidine: Used in the synthesis of various bioactive compounds.
4-Dimethylamino-pyridin-1-ium uracil-1-acetate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,2-dimethyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium-4-amine;diperchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N4.2ClHO4/c1-10-14-12(13)11(8-15(10)2)9-16-6-4-3-5-7-16;2*2-1(3,4)5/h3-8,13H,9H2,1-2H3;2*(H,2,3,4,5)/q+1;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBOIHFXLONKME-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C(=N1)N)C[N+]2=CC=CC=C2)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(sec-butyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407483.png)
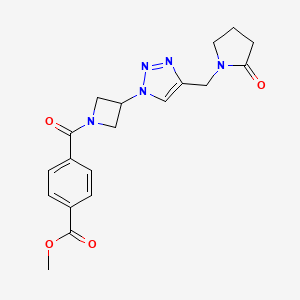
![(4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2407486.png)
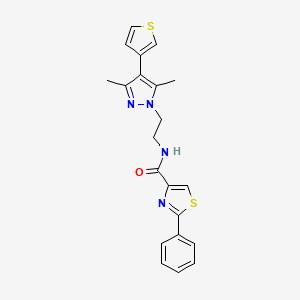
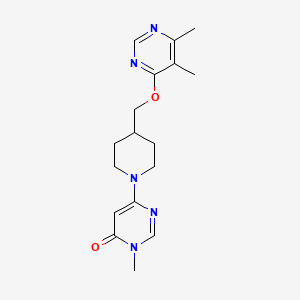
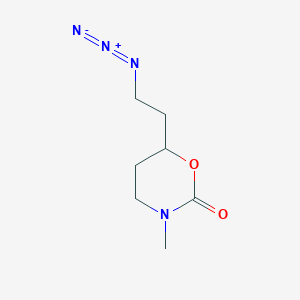
![(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B2407492.png)

![N-(2-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2407497.png)
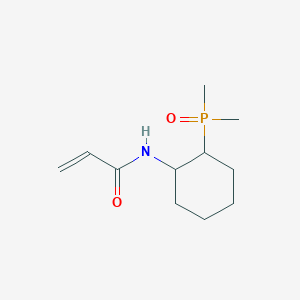
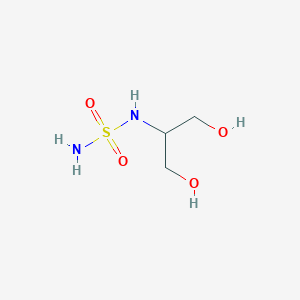
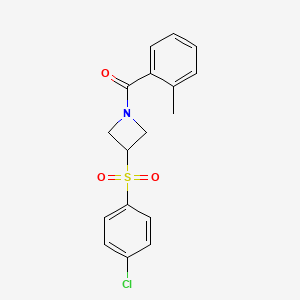
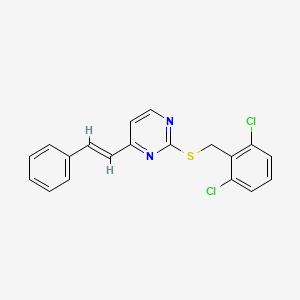
![4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2407504.png)
